molecular formula C18H20K2O12P2 B12780939 dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate CAS No. 1014615-46-3

dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate

Cat. No.: B12780939
CAS No.: 1014615-46-3
M. Wt: 568.5 g/mol
InChI Key: IQYUGENRXZHYER-XNOMRPDFSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate is a complex organic compound that features a combination of phosphate groups and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate typically involves the reaction of appropriate phenyl derivatives with phosphoric acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would be optimized for yield and purity, with steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl groups can be reduced to form more saturated derivatives.

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce more saturated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of phosphate groups on biological systems. It can serve as a model compound for understanding phosphate metabolism and signaling pathways.

Medicine

In medicine, this compound could have potential applications as a drug or therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate groups can participate in phosphorylation reactions, while the phenyl groups can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Dipotassium phosphate: A simpler phosphate compound used in various applications.

    Trimethoxyphenyl derivatives: Compounds with similar phenyl groups but different functional groups.

Uniqueness

The uniqueness of dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate lies in its combination of phosphate and methoxy-substituted phenyl groups. This structure provides a unique set of chemical and biological properties that distinguish it from other compounds.

Properties

CAS No.

1014615-46-3

Molecular Formula

C18H20K2O12P2

Molecular Weight

568.5 g/mol

IUPAC Name

dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate

InChI

InChI=1S/C18H22O12P2.2K/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/b6-5-;;

InChI Key

IQYUGENRXZHYER-XNOMRPDFSA-L

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)[O-])OP(=O)(O)[O-].[K+].[K+]

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)[O-])OP(=O)(O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.